Palbociclib-d8 - 1628752-83-9

Palbociclib-d8

Catalog Number: EVT-1467834
CAS Number: 1628752-83-9
Molecular Formula: C24H29N7O2
Molecular Weight: 455.592
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD 0332991-d8 is intended for use as an internal standard for the quantification of PD 0332991 by GC- or LC-MS. PD 0332991 is an orally active, selective inhibitor of the cyclin D kinases Cdk4 (IC50 = 11 nM) and Cdk6 (IC50= 16 nM) with no activity against a panel of 36 additional protein kinases. It has been reported to have antiproliferative activity against retinoblastoma-positive tumor cells, blocking retinoblastoma phosphorylation and inducing G1 arrest at nanomolar concentrations. PD 0332991 can inhibit the growth of certain ER-positive or HER2-amplified breast cancer cells (IC50s as low as 4 nM) and demonstrates synergy with tamoxifen and trastuzumab, respectively. PD 0332991 inhibition of Cdk4 activity has been used to demonstrate a role for insulin-activated cyclin D1-Cdk4 signaling in the control of glucose metabolism that is independent of cell cycle progression.

Letrozole

Compound Description: Letrozole is an aromatase inhibitor, a class of drugs that block the production of estrogen. It's used to treat hormone receptor-positive breast cancer in postmenopausal women, often as adjuvant therapy after surgery or in the metastatic setting. []

Relevance: While structurally distinct from Palbociclib, Letrozole is frequently mentioned in the provided papers due to its common use in combination therapies with Palbociclib. Both drugs target different aspects of HR+ breast cancer progression: Palbociclib by inhibiting cell cycle progression and Letrozole by reducing estrogen production. [, ]


Fulvestrant

Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD). It binds to estrogen receptors, blocking estrogen's effects and promoting the degradation of the receptors themselves. Fulvestrant is used in the treatment of HR+ breast cancer, often after progression on other hormonal therapies. [, , ]

Relevance: Similar to Letrozole, Fulvestrant's relevance to Palbociclib is therapeutic. Multiple papers discuss clinical trials and real-world data on the combination of Palbociclib with either Fulvestrant or Letrozole, comparing their efficacy and exploring sequential use in treatment strategies. [, , ]


Abemaciclib

Compound Description: Abemaciclib is another CDK4/6 inhibitor, belonging to the same drug class as Palbociclib. Like Palbociclib, it acts by blocking the activity of CDK4/6, which are crucial for cell cycle progression. Abemaciclib is used in the treatment of HR+/HER2- advanced breast cancer. [, , , ]

Relevance: Abemaciclib holds direct structural relevance to Palbociclib D8 as a fellow CDK4/6 inhibitor. While their precise chemical structures differ, they share a core mechanism of action and target the same proteins. Several papers discuss Abemaciclib in the context of comparing its efficacy and resistance mechanisms to Palbociclib, and the potential for sequential use of these agents. [, , , ]


Ribociclib

Compound Description: Ribociclib constitutes the third major CDK4/6 inhibitor frequently mentioned alongside Palbociclib. Similar to Palbociclib and Abemaciclib, Ribociclib disrupts cell cycle progression in cancer cells by inhibiting CDK4/6 activity. It is approved for use in combination with endocrine therapy for the treatment of HR+, HER2− advanced or metastatic breast cancer. [, , ]

Relevance: Ribociclib shares direct structural relevance with Palbociclib D8 as part of the CDK4/6 inhibitor class. Although their precise chemical structures differ, they share a common mechanism of action and target. Papers often compare the efficacy and safety profiles of all three CDK4/6 inhibitors – Palbociclib, Abemaciclib, and Ribociclib – in real-world settings and clinical trials. [, , ]

Overview

Palbociclib-d8, also known as PD 0332991-d8, is a deuterated analogue of palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6. This compound is primarily utilized in pharmacokinetic studies and method validation due to its stable isotope labeling, which enhances the sensitivity and accuracy of analytical techniques. Palbociclib-d8 plays a critical role in the therapeutic landscape for treating hormone receptor-positive breast cancer, particularly in combination with other therapies.

Source and Classification

Palbociclib-d8 is classified as a cyclin-dependent kinase inhibitor. It is derived from palbociclib through a process of deuteration, where hydrogen atoms are replaced with deuterium isotopes. This modification allows for more precise tracking and quantification in biological samples. The compound is produced by various chemical synthesis methods detailed in patents and scientific literature, emphasizing its significance in both research and clinical settings.

Synthesis Analysis

Methods and Technical Details

The synthesis of palbociclib-d8 involves several key steps:

  1. Starting Materials: The synthesis begins with 2-(methylthio)pyrimidin-4(3H)-one as a precursor.
  2. Deuteration: Deuterated reagents are employed to introduce deuterium into the molecular structure at specific positions.
  3. Reactions: Typical reactions include nucleophilic substitutions and coupling reactions that lead to the formation of the final product.

For example, one method involves the reaction of 1-Boc-4-(6-nitro-2-pyridinyl) piperazine with deuterated reagents to form the desired compound .

Technical Details

Molecular Structure Analysis

Structure and Data

Palbociclib-d8 has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula can be represented as C_16H_18D_8N_4O_2, indicating the presence of deuterium atoms within its structure. The molecular weight is approximately 314.47 g/mol.

The structural representation includes:

  • Pyrimidine ring
  • Piperazine moiety
  • Cyclopentyl group

This intricate arrangement contributes to its biological activity as a cyclin-dependent kinase inhibitor.

Chemical Reactions Analysis

Reactions and Technical Details

Palbociclib-d8 participates in various chemical reactions typical for cyclin-dependent kinase inhibitors:

  1. Inhibition Mechanism: It binds to the ATP-binding site of cyclin-dependent kinases 4 and 6, preventing their activation.
  2. Metabolic Pathways: The compound undergoes metabolic transformations in vivo, which can be tracked using its deuterated form for pharmacokinetic studies.

Analytical methods such as HPLC-MS/MS are employed to study these reactions, providing insights into its stability and interaction profiles .

Mechanism of Action

Process and Data

Palbociclib-d8 functions by selectively inhibiting cyclin-dependent kinases 4 and 6, which are crucial for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, palbociclib-d8 effectively halts cell division in cancerous cells that rely on these pathways for proliferation.

The mechanism involves:

  • Binding Affinity: Palbociclib-d8 exhibits a high binding affinity for CDK4/6, which is essential for its inhibitory action.
  • Cell Cycle Arrest: The inhibition leads to cell cycle arrest, allowing for increased effectiveness when combined with other therapeutic agents like aromatase inhibitors or endocrine therapies .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Palbociclib-d8 is typically presented as a solid powder.
  • Solubility: It shows solubility in organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: The presence of deuterium enhances its stability compared to non-deuterated analogues.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses such as X-ray powder diffraction (XRPD) can provide additional insights into its crystalline properties .

Applications

Scientific Uses

Palbociclib-d8 is primarily utilized in:

  • Analytical Method Development: Its stable isotope labeling aids in developing sensitive assays for quantifying palbociclib levels in biological matrices.
  • Pharmacokinetic Studies: Researchers use palbociclib-d8 to study drug absorption, distribution, metabolism, and excretion profiles without interference from endogenous compounds.
  • Clinical Research: It plays a vital role in understanding dosing regimens and therapeutic monitoring in clinical trials involving palbociclib .

Properties

CAS Number

1628752-83-9

Product Name

Palbociclib-d8

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C24H29N7O2

Molecular Weight

455.592

InChI

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2

InChI Key

AHJRHEGDXFFMBM-PMCMNDOISA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C

Synonyms

6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(piperazin-1-yl)pyridin-2-yl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one-d8; PD 0332991-d8; PD 332991-d8

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.